

Check Availability & Pricing

The Discovery and Enduring Legacy of Lon Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Lon protease, the first identified ATP-dependent protease, represents a cornerstone in our understanding of cellular protein quality control. Discovered in Escherichia coli, this highly conserved enzyme plays a pivotal role in the degradation of misfolded and damaged proteins, as well as short-lived regulatory proteins, thereby maintaining cellular homeostasis. Its activity is intrinsically linked to ATP hydrolysis, a novel concept at the time of its discovery that opened up a new field of inquiry into the mechanisms of intracellular proteolysis. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies that have been instrumental in characterizing Lon protease. It is intended to serve as a comprehensive resource for researchers and professionals in drug development who are interested in the fundamental biology and therapeutic potential of this crucial enzyme.

Discovery and History

The journey to understanding intracellular protein degradation took a significant leap forward with the work of Dr. Alfred Goldberg and his colleagues. In the late 1970s and early 1980s, the prevailing view was that protein breakdown was a passive process. However, Goldberg's laboratory was intrigued by the observation that the degradation of abnormal proteins in both bacterial and mammalian cells required energy in the form of ATP.[1] This paradox—that an energetically favorable process like proteolysis would require ATP—suggested the existence of a novel enzymatic system.







The breakthrough came in 1981 when Chung and Goldberg identified the product of the lon (long filament) gene in Escherichia coli as an ATP-dependent protease, which they named protease La.[2][3] The lon mutant bacteria were known for their elongated phenotype and their reduced ability to degrade abnormal proteins.[3] The 1981 paper in the Proceedings of the National Academy of Sciences demonstrated that the purified Lon protein was a serine protease that hydrolyzed casein and globin in an ATP-dependent manner.[3] This seminal work established the concept of ATP-dependent proteolysis and laid the foundation for the discovery of other AAA+ (ATPases Associated with diverse cellular Activities) proteases.[4]

Further research revealed that Lon protease is highly conserved across all domains of life, from bacteria to archaea and the mitochondria of eukaryotes.[2][4][5] In eukaryotes, mitochondrial Lon (LONP1) is essential for maintaining mitochondrial integrity and function by degrading oxidized and misfolded proteins within the mitochondrial matrix.[2] The discovery of Lon protease not only revolutionized our understanding of protein turnover but also opened new avenues for research into its roles in various cellular processes, including stress response, DNA replication, and pathogenesis.[6][7]

Timeline of Key Discoveries



Year	Discovery	Key Researchers	Reference
1977	Observation of ATP- dependent proteolysis in reticulocyte lysates.	Etlinger and Goldberg	[8]
1981	Identification of the lon gene product in E. coli as the ATP-dependent protease La.	Chung and Goldberg	[3]
1982	DNA is found to stimulate the ATP- dependent proteolytic and ATPase activity of protease La.	Chung and Goldberg	[9]
1985	Characterization of the cleavage of specific fluorogenic peptides by protease La in an ATP- dependent manner.	Waxman and Goldberg	[10]
1994	Cloning and characterization of the human mitochondrial Lon protease.	[11]	

Experimental Protocols

The characterization of Lon protease has been made possible through the development of specific experimental protocols for its purification and the assay of its enzymatic activities.

Purification of Recombinant Lon Protease (from E. coli)

This protocol is adapted from methodologies used for the purification of bacterial Lon proteases.[12]



Materials:

- E. coli BL21 (DE3) cells harboring a Lon expression plasmid (e.g., pET28b-Lon)
- Luria-Bertani (LB) broth
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
- Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
- Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
- Ni-NTA affinity chromatography column
- Size-exclusion chromatography column (e.g., Superose 6)
- Storage Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol)

Procedure:

- Grow E. coli cells harboring the Lon expression plasmid in LB broth at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 16-18°C.
- Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
- Load the supernatant onto a pre-equilibrated Ni-NTA column.
- Wash the column with Wash Buffer to remove unbound proteins.



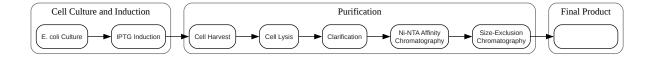


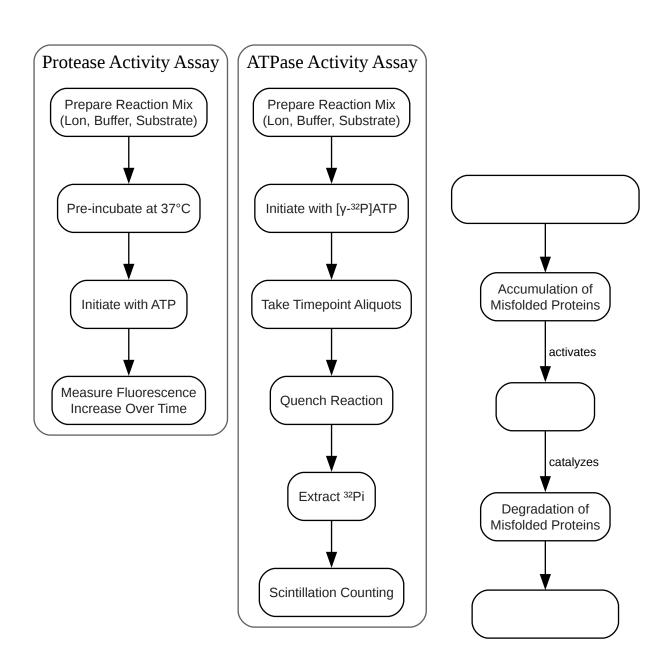


- Elute the His-tagged Lon protease with Elution Buffer.
- (Optional) If the His-tag needs to be removed, incubate the eluted protein with a specific protease (e.g., TEV or thrombin) followed by a second Ni-NTA chromatography step to remove the cleaved tag and the protease.
- Further purify the protein by size-exclusion chromatography using a column equilibrated with Storage Buffer.
- Pool the fractions containing pure Lon protease, concentrate, and store at -80°C.

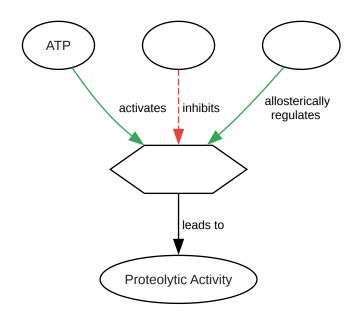
Experimental Workflow for Lon Protease Purification











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ATP-Requiring Proteolytic Pathways in Bacterial and Mammalian Cells [fao.org]
- 2. oatext.com [oatext.com]
- 3. pnas.org [pnas.org]
- 4. The Lon protease temporally restricts polar cell differentiation events during the Caulobacter cell cycle | eLife [elifesciences.org]
- 5. Structure and the mode of activity of Lon proteases from diverse organisms PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Substrate Specificity and Role of Lon Protease in Bacterial Pathogenesis and Survival PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct and indirect pathways linking the Lon protease to motility behaviors in the pathogen Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]
- 8. The discovery of ubiquitin-dependent proteolysis PMC [pmc.ncbi.nlm.nih.gov]



- 9. pnas.org [pnas.org]
- 10. Protease La, the lon gene product, cleaves specific fluorogenic peptides in an ATP-dependent reaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Substrate recognition and cleavage-site preferences of Lon protease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Enduring Legacy of Lon Protease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387309#discovery-and-history-of-lon-protease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com